S-Methyl-S-(4-chlorophenyl) sulfoximine
CAS No.: 22132-99-6
Cat. No.: VC7037246
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22132-99-6 |
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Molecular Formula | C7H8ClNOS |
Molecular Weight | 189.66 |
IUPAC Name | (4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane |
Standard InChI | InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Standard InChI Key | XSKJSJPUIQNRSQ-UHFFFAOYSA-N |
SMILES | CS(=N)(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Features
S-Methyl-S-(4-chlorophenyl) sulfoximine belongs to the sulfoximine class of organosulfur compounds, which are structurally defined by a sulfur atom bonded to two organic groups, an oxygen atom, and an imine nitrogen. Its molecular formula is C₇H₈ClNOS, with a molecular weight of 189.66 g/mol. The compound’s structure comprises a 4-chlorophenyl group and a methyl group attached to the sulfoximine core, creating a chiral center at the sulfur atom .
Stereochemical Considerations
The sulfoximine group confers chirality, enabling the compound to exist as two enantiomers. This property is critical for its use in asymmetric synthesis, where enantioselective reactions are essential for producing optically active pharmaceuticals .
Synthesis and Reaction Pathways
Iron-Catalyzed Synthesis
The most efficient synthesis route involves a one-pot reaction under inert conditions:
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Reactants: 4-Chlorothioanisole (CAS 123-09-1), hydroxylamine derivatives.
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Catalyst System: Iron(II) sulfate (FeSO₄), 1,10-phenanthroline, and O-(4-nitrobenzoyl)hydroxylammonium trifluoromethanesulfonate.
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Conditions: Acetonitrile solvent, 30°C, 48-hour reaction time .
Reaction Mechanism:
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Coordination: Fe²⁺ binds to 1,10-phenanthroline, forming a redox-active complex.
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Oxidation: The iron complex facilitates the transfer of an oxygen atom to the sulfide substrate, forming the sulfoximine.
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By-products: Trace amounts of sulfone may form under prolonged reaction times .
Yield: 98%, demonstrating high efficiency compared to traditional methods requiring harsh oxidants .
Alternative Synthetic Approaches
Earlier methods relied on stoichiometric oxidants like mCPBA (meta-chloroperbenzoic acid), but these often suffered from lower yields (70–85%) and poor stereocontrol .
Applications in Chemistry and Pharmacology
Asymmetric Catalysis
The compound’s chiral sulfoximine moiety serves as a ligand in transition metal catalysis. For example, it enhances enantioselectivity in Kumada coupling and hydroamination reactions .
Medicinal Chemistry
Sulfoximines are bioisosteres for carboxylic acids, improving metabolic stability in drug candidates. Notable examples include:
Materials Science
Sulfoximines contribute to advanced materials, such as:
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- concentration of a solution resulting from a known mass of compound in a specific volume